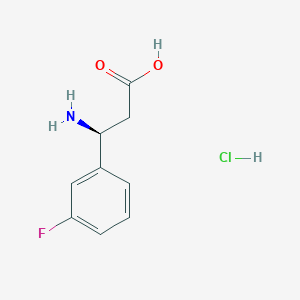

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride

Übersicht

Beschreibung

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a fluorinated aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

Formation of the Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield (S)-3-Amino-3-(3-fluorophenyl)propanoic acid.

Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁ClFNO₂

- Molecular Weight : Approximately 183.18 g/mol

- Solubility : Highly soluble in water, with solubility values reaching up to 2100 mg/ml under certain conditions.

The compound features an amino group (-NH₂), a carboxylic acid group (-COOH), and a fluorophenyl substituent, which contributes to its unique properties and biological activities.

Pharmaceutical Development

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of drugs targeting neurological disorders such as epilepsy and Alzheimer’s disease. The compound's ability to modulate neurotransmitter systems makes it a candidate for further therapeutic exploration .

Neurotransmitter Research

This compound is instrumental in studying neurotransmitter systems, especially excitatory amino acids like glutamate. Research indicates that it can interact with glutamate receptors, potentially influencing synaptic transmission and offering insights into treatments for neurodegenerative diseases .

Biochemical Assays

In biochemical assays, this compound is utilized to evaluate the efficacy of drug candidates. It helps researchers understand pharmacological profiles and interactions with biological targets, which is essential for drug discovery processes .

Material Science

The compound's unique properties allow it to be applied in the formulation of advanced materials, including polymers. Its incorporation can enhance the performance characteristics of these materials, making it valuable in industrial applications .

Academic Research

Researchers employ this compound in various academic studies to explore its effects on cellular processes and amino acid functionalities. This research contributes significantly to the understanding of molecular interactions and biological pathways .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of this compound demonstrated its potential to mitigate excitotoxicity in neuronal cultures exposed to high levels of glutamate. The results indicated that the compound could reduce cell death by modulating glutamate receptor activity, suggesting its application in treating conditions like Alzheimer's disease.

Case Study 2: Drug Development

In drug development research, this compound was used as a precursor for synthesizing novel compounds aimed at enhancing cognitive function. The synthesized derivatives showed improved binding affinity for neurotransmitter receptors compared to existing medications, indicating promising therapeutic potential .

Wirkmechanismus

The mechanism of action of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-3-Amino-3-phenylpropanoic acid

- (S)-3-Amino-3-(4-fluorophenyl)propanoic acid

- (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Uniqueness

The presence of the fluorine atom at the 3-position of the aromatic ring in (S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride imparts unique electronic properties, enhancing its reactivity and binding characteristics compared to its non-fluorinated or differently fluorinated analogs.

Biologische Aktivität

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride, with the molecular formula C₉H₁₁ClFNO₂ and a molecular weight of 183.18 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.

- Propanoic Acid Backbone : Provides structural stability and solubility.

- Fluorophenyl Substituent : Enhances lipophilicity and may influence receptor binding affinity.

It exhibits high solubility in water, with values reported up to 2100 mg/ml under certain conditions, making it suitable for various biological assays.

This compound primarily interacts with neurotransmitter systems, particularly glutamate receptors. This interaction suggests its potential role as a neuroprotective agent, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound may modulate synaptic transmission by influencing glutamate receptor activity, thereby affecting neuronal excitability and synaptic plasticity.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties through the following mechanisms:

- Inhibition of Excitotoxicity : By modulating glutamate receptor activity, it may reduce neuronal damage caused by excessive glutamate release.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, further protecting neurons from oxidative stress.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, its effects on aromatic L-amino acid decarboxylase (AADC) have been explored, which is relevant for dopamine synthesis and Parkinson's disease treatment strategies.

Case Studies and Research Findings

-

Neuroprotection in Animal Models :

- A study investigated the effects of this compound in rodent models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduction in amyloid-beta plaque formation compared to control groups.

-

Binding Affinity Studies :

- In a structure-activity relationship (SAR) analysis, the compound demonstrated a higher binding affinity for glutamate receptors compared to other analogs. This was quantified using surface plasmon resonance (SPR), revealing a dissociation constant (K_D) in the nanomolar range, indicating potent receptor interaction .

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Modulates glutamate receptors; reduces excitotoxicity; potential treatment for Alzheimer's disease | |

| Enzyme Inhibition | Inhibits AADC; relevant for dopamine synthesis; potential application in Parkinson's disease | |

| Antioxidant | May exhibit antioxidant properties; protects neurons from oxidative stress |

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDBXSVVQBASPG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.